Metepa

Insect chemosterilization Musca domestica Probit analysis

Metepa (tris(2-methyl-1-aziridinyl)phosphine oxide, also referred to as MAPO or methaphoxide) is a trifunctional aziridinyl phosphine oxide that functions as a polyfunctional alkylating agent. First patented by American Cyanamid in 1952, it has been historically deployed as an insect chemosterilant and as a crosslinking/flame-retardant finishing agent for textiles.

Molecular Formula C9H18N3OP
Molecular Weight 215.23 g/mol
CAS No. 57-39-6
Cat. No. B008393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetepa
CAS57-39-6
Synonyms1,1’,1’’-phosphinylidynetris(2-methyl)azridine; 1,1’,1’’-phosphinylidynetris(2-methyl-Aziridine; 1,1’,1’’-phosphinylidynetris[2-methyl-aziridin; c3172; ent50,003; mapo; metapoxide; metepa
Molecular FormulaC9H18N3OP
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCC1CN1P(=O)(N2CC2C)N3CC3C
InChIInChI=1S/C9H18N3OP/c1-7-4-10(7)14(13,11-5-8(11)2)12-6-9(12)3/h7-9H,4-6H2,1-3H3
InChIKeyAVUYXHYHTTVPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metepa (CAS 57-39-6) Procurement Guide: Chemosterilant, Crosslinking Agent, and Industrial Intermediate


Metepa (tris(2-methyl-1-aziridinyl)phosphine oxide, also referred to as MAPO or methaphoxide) is a trifunctional aziridinyl phosphine oxide that functions as a polyfunctional alkylating agent [1]. First patented by American Cyanamid in 1952, it has been historically deployed as an insect chemosterilant and as a crosslinking/flame-retardant finishing agent for textiles [2]. Unlike many organophosphate insecticides, Metepa acts primarily by disrupting nucleic acid and protein synthesis in reproductive tissues rather than through acetylcholinesterase inhibition [3]. Its three 2-methylaziridine rings confer reactivity distinct from its closest structural analogs Tepa (tris(1-aziridinyl)phosphine oxide), Apholate (a hexakis-aziridinyl cyclotriphosphazene), and Hempa (hexamethylphosphoric triamide, a non-aziridine chemosterilant) [4]. Metepa is currently listed under IARC Group 3 and is considered an obsolete pesticide in most jurisdictions; however, it retains niche utility in mutagenesis research and as a bonding agent (MAPO) in composite solid rocket propellants .

Why Metepa Cannot Be Casually Replaced by Other Aziridine Chemosterilants: Structural and Toxicological Divergence


Although Metepa, Tepa, Apholate, and Hempa all belong to the historical class of insect chemosterilants, their substitution cannot be made on the basis of class membership alone. Metepa's three 2-methylaziridine rings impart a steric and electronic profile that produces intermediate alkylating reactivity—lower than the unsubstituted aziridine rings of Tepa and Apholate but higher than the non-aziridine Hempa [1]. This translates into quantifiable differences across every critical selection axis: sterilizing potency per unit mass, acute mammalian toxicity, differential toxicity to non-target life stages, physical state at ambient temperature (liquid vs. solid), and the nature of dominant adverse effects [2]. A procurement decision that treats these agents as interchangeable ignores the >10-fold potency gap, the >3-fold oral LD50 spread, and the species-specific efficacy profiles documented below [3].

Metepa vs. Analogs: Head-to-Head Quantitative Evidence for Scientific Selection


Sterilizing Potency in Male House Flies: Metepa Is 12.5× Less Potent Than Tepa but Offers a Wider Therapeutic Index

In a direct head-to-head injection assay, male house flies (Musca domestica) were injected with graded concentrations of aqueous tepa, metepa, and apholate solutions. Probit analysis of dose-response curves established that tepa was 4× as effective as apholate and 12.5× as effective as metepa in producing sterile eggs [1]. Although metepa is the least potent sterilant by mass, this lower intrinsic potency can be advantageous where dose-response slope predictability and avoidance of acute toxicity at sterilizing doses are procurement priorities.

Insect chemosterilization Musca domestica Probit analysis

Acute Oral Mammalian Toxicity: Metepa Is 3.7× Less Acutely Toxic Than Tepa in Male Rats

Comparative acute oral LD50 data generated by the same laboratory (Gaines, 1969) show that metepa exhibits substantially lower acute mammalian toxicity than its closest structural analog tepa. The oral LD50 for metepa in male rats is 136 mg/kg, whereas tepa's oral LD50 in male rats is only 37 mg/kg [1]. This represents a 3.7-fold safety advantage for metepa by the oral route. Additionally, metepa displays a notable sex-dependent toxicity differential (male LD50 136 mg/kg vs. female LD50 213 mg/kg), a property not reported to the same degree for tepa [2]. In 11-day-old cockerels, metepa's oral LD50 of 329 mg/kg also substantially exceeds tepa's 151 mg/kg (2.2× margin) [3].

Acute toxicity Rodent LD50 Safety margin

Metepa Exhibits the Lowest Toxicity to Mosquito Life Stages Among Polyaziridinyl Chemosterilants

In a controlled laboratory assessment of eight alkylating aziridinyl compounds against the tropical house mosquito Culex pipiens fatigans, metepa was explicitly identified as the least toxic chemosterilant to the various aquatic life stages during treatment [1]. At non-toxic doses for larval treatment, apholate achieved approximately 100% sterility, tepa was inferior to apholate, and metepa was the least effective sterilant—but this lower efficacy was offset by its superior survival profile in treated larvae and pupae [1]. For pupal treatment, tepa was more effective than both apholate and metepa but also caused higher pupal mortality [2]. The rank order of toxicity to life stages was: metepa < diaziridinyl compounds < tepa ≈ apholate.

Culex pipiens Larval treatment Non-target toxicity

Metepa Is More Effective Than Apholate in Sterilizing Bollworms at Equivalent Dosage Levels

When adult bollworms (Heliothis zea) and tobacco budworms (H. virescens) were fed apholate and metepa in a 10% sugar solution, metepa was more effective than apholate at a given dosage level in inducing sterility [1]. Both compounds produced partial to complete sterility depending on dose, and males were more sensitive than females to both chemosterilants. This finding contrasts with the house fly data (where apholate was 4× more potent than metepa) and highlights a species-dependent efficacy inversion that cannot be predicted from single-model potency rankings [2].

Heliothis zea Heliothis virescens Lepidoptera sterilization

Physical State Advantage: Metepa Is a Liquid at Ambient Temperature, While Tepa Is a Solid Requiring Solubilization

Metepa is a liquid at standard ambient temperature (melting point <25°C, boiling point 90–92°C at 0.15–0.3 mmHg), whereas Tepa is a crystalline solid with a melting point of 41°C [1][2]. This physical state difference has direct consequences for formulation: Metepa can be used neat or with minimal solvent in bait stations, residual film applications, and industrial crosslinking formulations; Tepa requires pre-dissolution for homogeneous distribution [3]. In solid rocket propellant manufacturing, the liquid state of MAPO (Metepa) enables direct incorporation into the binder system as a bonding agent at the ammonium perchlorate (AP)/hydroxyl-terminated polybutadiene (HTPB) interface without additional solvent processing . Apholate (MW 387.3) is a significantly larger, solid molecule with different solubility characteristics, while Hempa is also a liquid but lacks the aziridine crosslinking functionality entirely.

Formulation Physical state Industrial crosslinking

Optimal Metepa Application Scenarios Based on Quantitative Differentiation Evidence


Sterile Insect Technique (SIT) Programs Requiring High Survival of Treated Mosquito Cohorts

In mosquito SIT programs targeting Culex pipiens fatigans or related species, metepa's documented status as the least toxic polyaziridinyl chemosterilant to aquatic life stages makes it the preferred agent when post-treatment survival is a critical program metric [1]. The quantifiable trade-off—lower sterilizing potency per unit mass offset by higher survival—favors metepa over tepa and apholate in larval and pupal immersion protocols where mortality from the sterilant itself would undermine release ratios.

Lepidopteran Pest Chemosterilization Where Apholate Underperforms

Procurement of a chemosterilant for Heliothis zea (bollworm) or H. virescens (tobacco budworm) control should prioritize metepa over apholate based on the direct comparative feeding assay demonstrating metepa's superior efficacy at matched dosages [2]. This species-dependent efficacy inversion means that model organism potency rankings (e.g., from house fly data) are not extrapolable, and metepa is the evidence-supported choice for these noctuid pests.

Solid Composite Propellant Bonding Agent (MAPO) in AP/HTPB Systems

In the manufacture of ammonium perchlorate/hydroxyl-terminated polybutadiene (AP/HTPB) composite solid rocket propellants, MAPO (Metepa) functions as an interfacial bonding agent that adsorbs to the AP oxidizer surface and participates in crosslinked network formation with the curing agent [3]. Its ambient-temperature liquid state (vs. solid Tepa) facilitates direct incorporation into the binder mix without pre-dissolution, and its trifunctional aziridine chemistry enables formation of a tear-resistant interfacial layer that enhances propellant mechanical properties and ballistic performance .

Mutagenesis Research and Dominant Lethal Assay Studies in Rodents

Metepa has been directly compared with TEPA in dominant lethal mutation assays in male mice. Both compounds induced dose-dependent antifertility and dominant lethal mutations when administered intraperitoneally [4]. However, the mutagenic effects of both compounds were largely restricted to post-meiotic germ cells (females mated within the first 3 weeks after male treatment), providing a temporally defined window for experimental genetic toxicology studies. Metepa's 3.7-fold lower acute oral toxicity relative to TEPA offers an additional safety margin for laboratory animal handling during such studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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